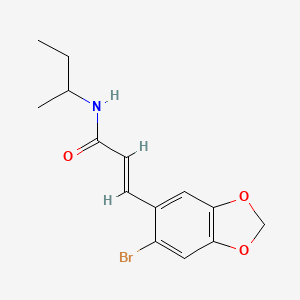

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

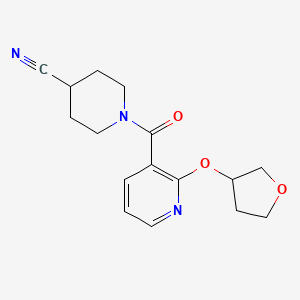

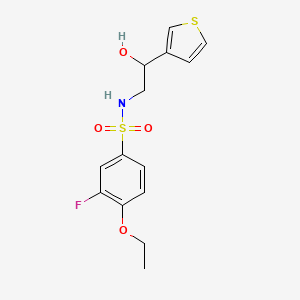

“N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its IUPAC name is N-[(1-ethyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]cyclopentanamine . The compound’s molecular weight is 258.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.41 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Tetrahydroquinoline Derivatives in Cardiac Treatment

Tetrahydroquinoline derivatives have been identified as active on coronary circulation and exhibit notable anti-arrhythmic action. These compounds can be used in treating disorders of the heart rhythm due to their pharmacological properties (Wienecke, Fink, & Sagerer, 2005).

Advances in Synthesis and Biological Evaluation

Improved synthesis methods for tetrahydroisoquinolines have led to the development of compounds with actions at adrenoceptors, both in vivo and in vitro. This progress underscores the versatility of tetrahydroisoquinoline scaffolds in creating pharmacologically relevant entities (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Catalytic Activity in Polymerization

The study of nickel complexes derived from trihydroquinolinylidene ligands showcases their high catalytic activity in ethylene polymerization. This research highlights the application of tetrahydroquinoline derivatives in the field of catalysis and polymer science (Zhang, Hao, Sun, & Redshaw, 2011).

Anticancer Properties

Compounds containing the tetrahydroquinoline moiety have shown potent topoisomerase I-targeting activity and antitumor activity. These findings demonstrate the potential of tetrahydroquinoline derivatives as anticancer agents (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).

Novel Antibiotics from Natural Sources

The isolation and characterization of helquinoline from Janibacter limosus highlight the potential of tetrahydroquinoline derivatives as new antibiotic compounds. This study opens avenues for the discovery of novel antibiotics from natural sources (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Ocular Hypotensive Action

Investigation into tetrahydroquinoline analogs has revealed compounds with significant ocular hypotensive action, presenting a new pathway for the development of treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-4-21-11-5-6-15-12-14(7-8-16(15)21)9-10-19-17(22)18(23)20-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGQICBPTNCXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)